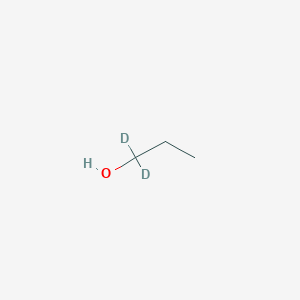![molecular formula C12H13ClF3NO B1357075 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine CAS No. 892502-15-7](/img/structure/B1357075.png)
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine is a chemical compound with the molecular formula C12H13ClF3NO and a molecular weight of 279.687 . It is also known by other synonyms such as morpholine,4-2-chloromethyl-4-trifluoromethyl phenyl .
Molecular Structure Analysis
The molecular structure of 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine can be represented by the SMILES notation: C1COCCN1C2=C (C=C (C=C2)C (F) (F)F)CCl . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine include a molecular weight of 279.69 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Synthesis and Characterization
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine and its derivatives have been extensively studied in the context of chemical synthesis and characterization. For example, a derivative, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized through NMR, IR, and mass spectral studies, as well as single crystal X-ray diffraction studies. This derivative showed remarkable anti-tuberculosis activity and superior antimicrobial activity (Mamatha et al., 2019).
Biological Activities
In the realm of biology and medicine, various morpholine derivatives, including those structurally related to 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine, have shown significant potential. For instance, a compound synthesized from 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene and 4-morpholino-1H-indazol-3-amine demonstrated inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (X. Ji et al., 2018).
Applications in Catalysis
Morpholine derivatives have also been explored for their applications in catalysis. For example, N-{2-(arylchalcogeno)ethyl}morpholine ligands were synthesized and used to create palladium(II) complexes, which showed promise as catalysts for the Heck reaction, a significant process in organic synthesis (Pradhumn Singh et al., 2013).
Corrosion Inhibition
Additionally, some morpholine derivatives have been evaluated for their potential in corrosion inhibition. A study on a 1,4-disubstituted-1,2,3-triazole product with a morpholine ligand showed high corrosion inhibition efficiency for mild steel in acidic medium, demonstrating the utility of these compounds in industrial applications (Meryem Hrimla et al., 2021).
Safety And Hazards
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . If inhaled, it may cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c13-8-9-7-10(12(14,15)16)1-2-11(9)17-3-5-18-6-4-17/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVSWOLBMMCMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594639 |
Source


|
| Record name | 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
CAS RN |
892502-15-7 |
Source


|
| Record name | 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

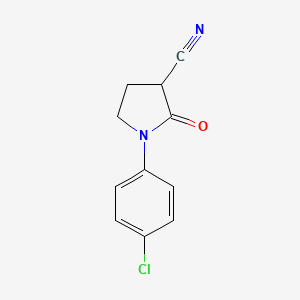
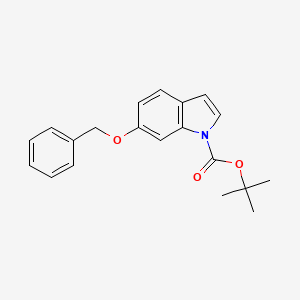
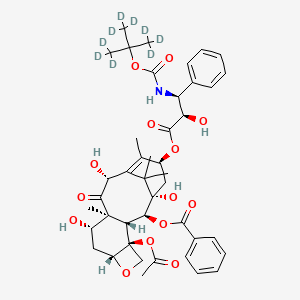
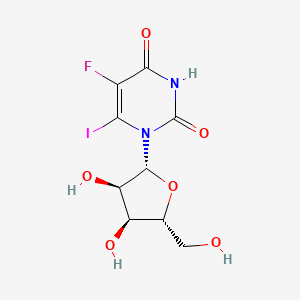
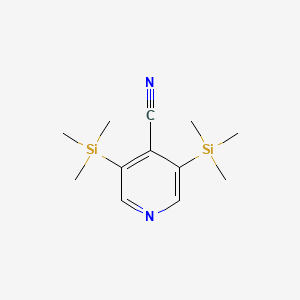
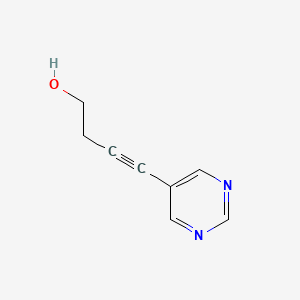
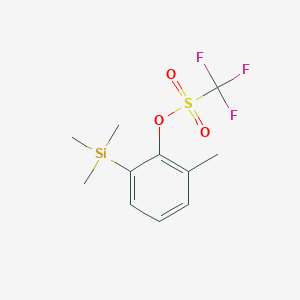
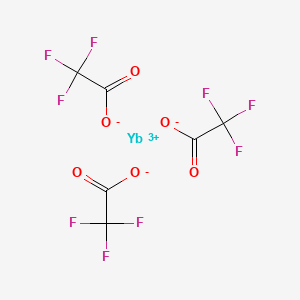
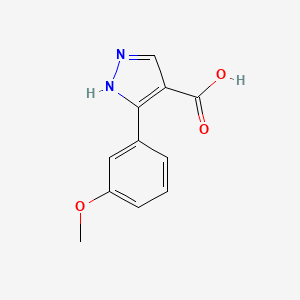
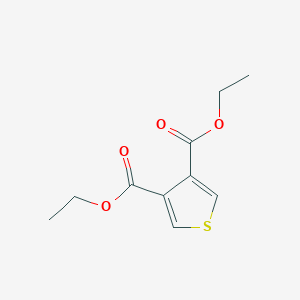
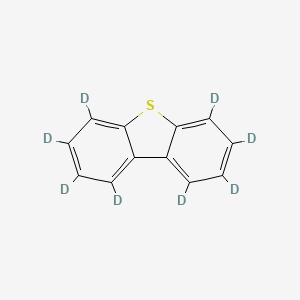
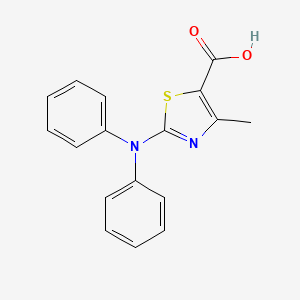
![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)
